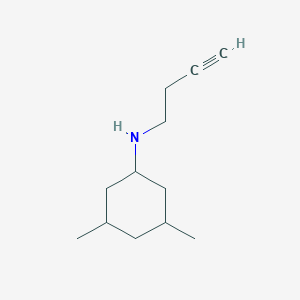

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine

描述

属性

CAS 编号 |

1486650-45-6 |

|---|---|

分子式 |

C12H21N |

分子量 |

179.30 g/mol |

IUPAC 名称 |

N-but-3-ynyl-3,5-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H21N/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h1,10-13H,5-9H2,2-3H3 |

InChI 键 |

QABGSGUWWVLBGA-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(CC(C1)NCCC#C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced via Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.

Attachment of the But-3-YN-1-YL Group: The but-3-yn-1-yl group can be attached through a nucleophilic substitution reaction using but-3-yn-1-yl bromide and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of various substituted amines or amides.

科学研究应用

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioorthogonal labeling agent due to its reactive alkyne group.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can undergo click chemistry reactions, forming stable triazole linkages with azides. This property makes it valuable for bioorthogonal labeling and drug development. The compound’s amine group can also interact with biological receptors, potentially modulating their activity.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine with structurally analogous cyclohexanamine derivatives, focusing on substituent effects, synthetic accessibility, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity: The butynyl group in the target compound introduces alkyne reactivity, enabling applications in Huisgen cycloaddition or Sonogashira coupling. In contrast, the 3-ethoxypropyl group in the discontinued analog () may reduce stability due to ether lability or steric bulk . The benzodioxole substituent in enhances aromatic π-π interactions, making it suitable for receptor-binding studies (e.g., serotonin or dopamine analogs) .

The 3,3,5-trimethyl variant () introduces additional steric crowding, which may limit rotational freedom and alter binding kinetics .

Synthetic Challenges :

- The discontinuation of N-(3-Ethoxypropyl)-3,5-dimethylcyclohexan-1-amine () suggests difficulties in large-scale synthesis or purification, possibly due to side reactions involving the ethoxy group . The alkyne in the target compound may pose similar challenges, requiring inert conditions to prevent polymerization.

Biological Relevance: Benzodioxole-containing analogs () are prevalent in medicinal chemistry due to their metabolic stability and affinity for neurological targets.

生物活性

N-(But-3-YN-1-YL)-3,5-dimethylcyclohexan-1-amine is an organic compound that has garnered significant interest in medicinal chemistry and biological research due to its unique structural properties and reactivity. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups at the 3 and 5 positions and a butynyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of 179.30 g/mol. The presence of the alkyne group allows for significant reactivity, making it a versatile compound in organic synthesis and biological applications.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H21N |

| Molecular Weight | 179.30 g/mol |

| CAS Number | 1486650-45-6 |

| IUPAC Name | N-but-3-ynyl-3,5-dimethylcyclohexan-1-amine |

| Reactivity | Participates in click chemistry |

Biological Activity

The biological activity of this compound is primarily attributed to its alkyne group, which facilitates bioorthogonal reactions. This property allows the compound to serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.

The compound can undergo click chemistry reactions, forming stable triazole linkages with azides. This characteristic is crucial for bioconjugation techniques used in drug development and biomolecular labeling. The amine group also enables interactions with various biological receptors, potentially modulating their activity.

Research Applications

This compound has several applications across different fields:

Chemistry : Used as an intermediate in synthesizing complex organic molecules.

Biology : Investigated for its potential as a bioorthogonal labeling agent due to its reactive alkyne group.

Medicine : Explored for therapeutic properties and as a precursor for drug development.

Industry : Utilized in producing specialty chemicals and materials.

Case Studies and Findings

Research has demonstrated the compound's utility in various experimental settings:

- Enzyme Interaction Studies : The compound has been used to probe enzyme mechanisms by forming stable complexes with target enzymes through its alkyne functionality.

- Drug Development : Its ability to form triazoles has been leveraged in developing targeted therapies, particularly in cancer research where precise targeting of tumor cells is critical.

- Bioconjugation Techniques : Studies have shown that this compound can effectively label biomolecules for imaging studies, enhancing the understanding of cellular processes.

Comparison with Related Compounds

The following table outlines similar compounds that exhibit structural similarities but differ in specific functionalities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine | C12H21N | Different substitution pattern on cyclohexane ring |

| N-(Hex-5-YN-1-YL)-3,5-dimethylcyclohexan-1-amine | C14H25N | Longer alkyne chain; potentially different reactivity profiles |

| 3,5-Dimethylcyclohexanamine | C8H17N | Lacks the alkyne group; primarily used in simpler amine applications |

常见问题

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。